molecular formula C8H6ClN3S B7601615 5-(5-Chlorothiophen-2-yl)pyrazin-2-amine

5-(5-Chlorothiophen-2-yl)pyrazin-2-amine

Cat. No.: B7601615
M. Wt: 211.67 g/mol
InChI Key: ZTEYYQIVSPTZNF-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)pyrazin-2-amine is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a hybrid heteroaromatic structure, incorporating both a chlorothiophene and a pyrazin-2-amine moiety. This specific molecular architecture is of significant interest in the design and synthesis of novel bioactive molecules, particularly in the field of antithrombotic therapy . While direct mechanistic studies on this specific compound are not available in the public domain, its core structure is highly relevant to contemporary drug discovery efforts. Scientific literature indicates that compounds bearing the 5-chlorothiophen-2-yl group are key intermediates in the development of potent, covalent thrombin inhibitors . These inhibitors operate via a unique serine-trapping mechanism, where an electrophilic center within the molecule forms a transient covalent bond with the catalytic serine residue (Ser195) of the thrombin enzyme, leading to its reversible inhibition . This mechanism is considered a promising strategy for developing safer anticoagulant therapies with a potentially reduced risk of bleeding compared to traditional non-covalent drugs . As such, this compound serves as a valuable building block for researchers exploring new chemical entities in cardiovascular and hematological research. Intended Use and Handling: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)5-3-12-8(10)4-11-5/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYYQIVSPTZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CN=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyrazin-2-amine Derivatives

Substituent Diversity and Structural Effects

The biological and physicochemical properties of pyrazin-2-amine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
5-(5-Chlorothiophen-2-yl)pyrazin-2-amine 5-Chlorothiophen-2-yl C₈H₆ClN₃S 211.67 Leishmanicidal (IC₅₀ = 114.98 µM)
5-(Trifluoromethyl)pyrazin-2-amine Trifluoromethyl C₅H₄F₃N₃ 163.10 High electronegativity, potential CNS activity
5-Methylpyrazin-2-amine Methyl C₅H₇N₃ 109.13 Increased solubility, reduced lipophilicity
3-Chloro-5-methylpyrazin-2-amine 3-Chloro, 5-methyl C₅H₆ClN₃ 143.58 Steric hindrance, halogen interactions
5-(4-Propan-2-ylsulfonylphenyl)pyrazin-2-amine Sulfonylphenyl C₁₃H₁₅N₃O₂S 277.34 Enhanced solubility, kinase inhibition

Key Observations :

  • Chlorothiophene Group : The 5-chlorothiophen-2-yl group confers moderate lipophilicity (logP ~2.5 estimated) and electron-withdrawing effects, which may enhance binding to parasitic targets .
  • Methyl Group : Simplifies synthesis and increases aqueous solubility, but may reduce target affinity due to lower steric bulk .

Challenges :

  • Chlorothiophene incorporation may require palladium catalysts and optimized conditions to avoid side reactions.
  • Steric bulk in sulfonylphenyl derivatives complicates purification .

Physicochemical Properties

  • Solubility : Chlorothiophene and sulfonylphenyl groups reduce aqueous solubility compared to methyl derivatives.
  • Stability : Trifluoromethyl and chlorothiophene substituents enhance metabolic stability via electron withdrawal.
  • logP Estimates :
    • Chlorothiophene: ~2.5
    • Trifluoromethyl: ~1.8
    • Methyl: ~0.5

Preparation Methods

Buchwald-Hartwig Amination

This method could couple 5-chlorothiophen-2-yl bromide with pyrazin-2-amine using a palladium/ligand system. The approach mirrors the amination of aryl halides in kinase inhibitor syntheses.

Key Parameters :

  • Ligand: Xantphos or BINAP

  • Solvent: Toluene or 1,4-dioxane

  • Temperature: 100–110°C

Post-Coupling Chlorination

Synthesis of Thiophene-Pyrazine Intermediate

First, 5-(thiophen-2-yl)pyrazin-2-amine is synthesized via Suzuki coupling. Subsequent chlorination introduces the chlorine atom at the thiophene’s 5-position.

Chlorination Using NaClO/HCl

Adapted from 2-amino-5-chloropyridine synthesis, this method employs sodium hypochlorite and hydrochloric acid for oxidative chlorination:

Procedure :

  • Dissolve 5-(thiophen-2-yl)pyrazin-2-amine in 1,2-dichloroethane.

  • Add NaClO solution dropwise at 10°C, followed by concentrated HCl.

  • Stir at 25°C for 4 hours.

  • Extract with dichloroethane and purify via recrystallization.

Yield : ~70% (extrapolated from similar chlorinations).

Chlorine Gas Chlorination

Inspired by 5-chlorothiophene-2-carboxylic acid synthesis, gaseous chlorine is introduced to the intermediate:

Steps :

  • React 5-(thiophen-2-yl)pyrazin-2-amine with Cl₂ in dichloroethane at -5–25°C.

  • Quench with sodium sulfite and isolate via solvent extraction.

Advantages : Higher regioselectivity and scalability.

Cyclization Approaches

Building the pyrazine ring onto a chlorothiophene scaffold offers an alternative route. For example, condensing a diamine with a diketone derivative under reflux in dichloroethane:

Example Protocol :

  • Combine (1S,2S)-2-amino-1-phenylpropane-1,3-diol and dimethyl pyridine-2,6-bis(carbimidate) in 1,2-dichloroethane.

  • Reflux for 24 hours under nitrogen.

Adaptation : Replace starting materials with chlorothiophene-containing precursors.

Optimization and Scaling Considerations

Solvent Selection

  • 1,2-Dichloroethane : Enhances reaction efficiency in cyclization and chlorination steps.

  • Ethyl acetate : Used for extraction to minimize byproduct carryover.

Temperature Control

  • Low temperatures (-5–10°C) improve chlorination regioselectivity.

  • Reflux conditions (80–100°C) facilitate cross-coupling.

Data Tables

Table 1: Comparison of Chlorination Methods

MethodReagentsTemp (°C)Yield (%)Source
NaClO/HClNaClO, HCl10–2572
Cl₂ GasCl₂, NaOH-5–2585

Table 2: Cross-Coupling Conditions

Reaction TypeCatalystSolventTime (h)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄DME1868*
Buchwald-HartwigPd₂(dba)₃/BINAPToluene2455*

*Hypothetical data based on analogous reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(5-Chlorothiophen-2-yl)pyrazin-2-amine, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Pyrazine Core Formation : Start with pyrazine derivatives and introduce substituents via nucleophilic aromatic substitution (e.g., chlorothiophen group addition) .
  • Chlorination : Use reagents like thionyl chloride (SOCl₂) under reflux for regioselective chlorination, as seen in analogous pyrazine derivatives .
  • Amine Functionalization : Couple 5-chlorothiophene-2-carboxylic acid derivatives with pyrazin-2-amine via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling .
    • Optimization : Key parameters include temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling). Monitor reaction progress via TLC and HPLC .

Q. How is the compound characterized post-synthesis?

  • Purity Analysis : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation :

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 3.0–5.0 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion peak (expected m/z ≈ 226.68) .
    • Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) thresholds .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC₅₀ values with reference drugs like cisplatin .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities or polymorphic contradictions?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : Mercury software (v4.3) to analyze packing patterns, void spaces, and intermolecular interactions (e.g., π-π stacking between pyrazine and thiophene rings) .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinase ATP-binding sites). Validate with MD simulations (GROMACS) for stability .
  • DFT Calculations : Gaussian 16 to optimize geometry, calculate electrostatic potential maps, and predict reactive sites (e.g., nucleophilic amine group) .

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

  • Isotopic Labeling : Introduce 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled reactants to track bond formation via NMR or MS .
  • Kinetic Studies : Monitor reaction intermediates using time-resolved FT-IR or in situ Raman spectroscopy .

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